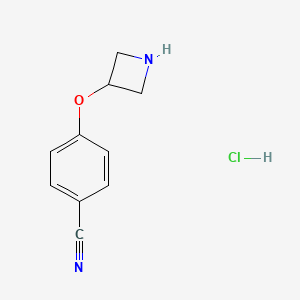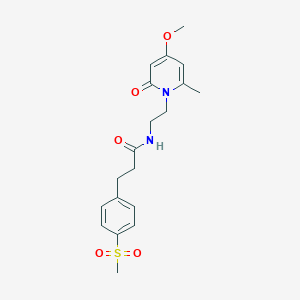![molecular formula C12H17N3O4S B2497470 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide CAS No. 2034402-36-1](/img/structure/B2497470.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide is a compound of significant interest within chemical research, particularly in the context of organic synthesis and medicinal chemistry. The compound belongs to a class of heterocyclic compounds that have been explored for various biochemical applications due to their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves various chemical reactions, including condensation catalysis promoted by carbodiimide, highlighting a versatile approach to generating such compounds. For example, novel derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, a method that could be applicable to the synthesis of this compound (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques including IR, NMR, and X-ray crystallography. These methods provide a deep understanding of the molecular geometry, bonding patterns, and overall structure of thiadiazole derivatives, which are critical for understanding the chemical behavior of this compound.
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives includes their participation in various organic reactions, such as cyclization and condensation, to form complex heterocyclic structures. The specific functional groups in this compound suggest its potential to undergo similar reactions, contributing to the synthesis of novel compounds with diverse biological activities.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in different chemical contexts. These properties are typically determined through a combination of analytical techniques and provide insights into the stability, formulation potential, and application of the compounds in various domains.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the compound's molecular structure. The presence of electronegative atoms and the configuration of the thiadiazole ring influence these properties, affecting the compound's behavior in chemical syntheses and potential biological interactions.
For further detailed research and specific studies related to this compound, exploring the cited references provides a foundation for understanding its synthesis, structural characteristics, and chemical behavior (Yu et al., 2014).
科学的研究の応用
Synthesis and Biological Activities
The synthesis of thiadiazole derivatives and related compounds often targets the exploration of their biological activities. For example, compounds derived from visnaginone and khellinone have been synthesized, exhibiting significant anti-inflammatory and analgesic activities. These activities suggest their potential application in developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antitumor and Antimicrobial Properties
Several studies focus on the antitumor and antimicrobial properties of thiadiazole derivatives. Schiff bases derived from 1,3,4-thiadiazole compounds have shown promise in DNA protection against oxidative damage and antimicrobial activity against specific strains, indicating their potential in cancer therapy and infection control (M. Gür, S. Yerlikaya, et al., 2020).
Environmental Applications
The analysis and detection of herbicides and their degradates in natural water highlight the environmental relevance of thiadiazole-based compounds. Studies like the one by Zimmerman, Schneider, and Thurman (2002) showcase the methods for detecting herbicides such as dimethenamid and flufenacet, indicating the role of thiadiazole derivatives in environmental monitoring and protection (L. Zimmerman, R. Schneider, E. Thurman, 2002).
特性
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-4-19-8-12(16)13-9-5-6-10-11(7-9)15(3)20(17,18)14(10)2/h5-7H,4,8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAOLBQNHOIJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)



![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)
![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)